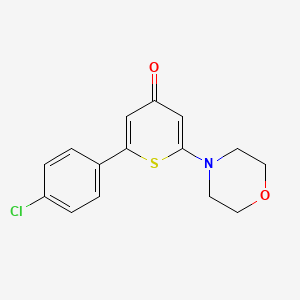![molecular formula C44H20N4O2 B1625159 7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione CAS No. 41635-87-4](/img/structure/B1625159.png)
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the phenanthro and isoquinoline precursors, followed by their condensation under specific conditions to form the diperimidine structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro[1,2-b]furan-10,11-dione: Another complex aromatic compound with potential biological activity.
Tanshinone II: A compound with a similar structure and known for its medicinal properties.
Uniqueness
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is unique due to its specific combination of aromatic rings and nitrogen-containing heterocycles, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
41635-87-4 |
|---|---|
Molekularformel |
C44H20N4O2 |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione |
InChI |
InChI=1S/C44H20N4O2/c49-43-29-19-15-25-26-16-20-30-40-28(42-46-32-10-2-6-22-8-4-12-34(36(22)32)48(42)44(30)50)18-14-24(38(26)40)23-13-17-27(39(29)37(23)25)41-45-31-9-1-5-21-7-3-11-33(35(21)31)47(41)43/h1-20H |
InChI-Schlüssel |
VTLXZLNLMZETPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2 |
| 41635-87-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)

![2-Phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625089.png)

![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)


![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
